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Compound of Interest

Compound Name: Jaceosidin

Cat. No.: B1672727 Get Quote

Jaceosidin and Eupatilin are two structurally related flavones primarily derived from plants of

the Artemisia genus. Both compounds have garnered significant interest in oncological

research due to their demonstrated anti-tumor properties.[1][2] This guide provides an

objective, data-driven comparison of their anti-cancer activities, focusing on their efficacy in

preclinical models, their distinct mechanisms of action, and the experimental protocols used to

evaluate them.

Comparative Efficacy: In Vitro and In Vivo Studies
The cytotoxic and anti-proliferative effects of Jaceosidin and Eupatilin have been evaluated

across a wide range of cancer cell lines and in animal models. While direct comparative studies

are limited, the available data provides insights into their respective potencies and therapeutic

potential.

In Vitro Cytotoxicity:

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.

The tables below summarize the IC50 values for Jaceosidin and Eupatilin in various cancer

cell lines. It is important to note that direct comparison of values between different studies

should be approached with caution due to variations in experimental conditions (e.g.,

incubation time, cell density).

Table 1: IC50 Values of Jaceosidin in Human Cancer Cell Lines
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Cell Line Cancer Type IC50 (µM) Reference

HSC-3
Oral Squamous
Carcinoma

82.1 [3][4]

Ca9.22
Oral Squamous

Carcinoma
97.5 [3]

A549
Non-Small Cell Lung

Cancer
12.71

H1975
Non-Small Cell Lung

Cancer
9.19

H1299
Non-Small Cell Lung

Cancer
21.88

AGS
Gastric

Adenocarcinoma
39.0

CAOV-3 Ovarian Cancer

Not specified, but

showed significant

dose-dependent

inhibition

| PC3 | Prostate Cancer | Not specified, but showed significant dose-dependent inhibition | |

Notably, Jaceosidin has been shown to be selectively cytotoxic to cancer cells, with minimal

effects on normal cells. For instance, it did not inhibit the proliferation of normal HaCaT

epithelial keratinocytes at concentrations that were effective against oral cancer cells. Similarly,

its IC50 in normal bronchial epithelial Beas-2b cells was 44.62 µM, significantly higher than in

NSCLC cells.

Table 2: Anti-proliferative and Cytotoxic Effects of Eupatilin
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Cell Line Cancer Type Effect Reference

Hec1A & KLE
Endometrial
Cancer

More potent than
cisplatin

AGS Gastric Cancer IC50 of ~100 µM

A375 Skin Melanoma

20-34% growth

inhibition at 25-100

µM

HCT116 Colon Cancer
>50% viability

decrease at ≥25 µM

HT29 Colon Cancer
>50% viability

decrease at ≥100 µM

| LN229 & U87MG | Glioma | Significant dose-dependent reduction in viability | |

In Vivo Tumor Growth Inhibition:

Both compounds have demonstrated the ability to suppress tumor growth in animal models,

validating their anti-cancer potential in a physiological context.

Table 3: In Vivo Anti-Tumor Efficacy

Compound Cancer Model Administration Key Findings Reference

Jaceosidin

A549 NSCLC
Xenograft
(Mice)

25 & 50 mg/kg,
intraperitoneal
injection

Dose-
dependent
inhibition of
tumor growth
and volume.

Eupatilin

MKN45 Gastric

Cancer

Xenograft (Mice)

10 mg/kg,

intraperitoneal

injection

Effectively

reduced tumor

growth and

weight.
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| Eupatilin | Ovarian Cancer Xenograft (Zebrafish) | Not specified | Demonstrated in vivo anti-

cancer effects. | |

Mechanisms of Action: Distinct and Overlapping
Pathways
While both flavonoids induce apoptosis and cell cycle arrest, they achieve these outcomes

through distinct primary signaling pathways. Eupatilin appears to have a broader mechanistic

profile, impacting angiogenesis and cellular metabolism in addition to core proliferative and

survival pathways.

Jaceosidin: Targeting Apoptosis and Cell Survival

Jaceosidin's anti-cancer activity is primarily driven by the induction of programmed cell death

(apoptosis) and the disruption of key cell survival signals.

Induction of the Intrinsic Apoptosis Pathway: Jaceosidin triggers apoptosis by decreasing

the mitochondrial membrane potential. This leads to the release of cytochrome c from the

mitochondria into the cytosol, which in turn activates caspase-9 and the executioner

caspase-3, culminating in cell death.

Inhibition of the PI3K/Akt Pathway: In oral squamous cell carcinoma, Jaceosidin has been

shown to downregulate the phosphorylation of Akt, a critical kinase for cell survival and

proliferation. Inhibition of this pathway sensitizes cancer cells to apoptosis.

Cell Cycle Arrest: Jaceosidin can arrest cancer cells at the G2/M phase of the cell cycle,

preventing them from dividing.

Metastasis Inhibition: In lung cancer, Jaceosidin up-regulates miR-34c-3p, which

suppresses the expression of integrin α2β1, a key molecule in cell adhesion and migration,

thereby inhibiting metastasis.
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Caption: Jaceosidin's anti-cancer signaling pathways.
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Eupatilin: A Multi-Targeted Approach

Eupatilin affects a wider array of cellular processes, including angiogenesis and metabolism,

making it a multi-faceted anti-cancer agent.

Inhibition of Angiogenesis: Eupatilin blocks the STAT3 signaling pathway, which in turn

reduces the expression of Vascular Endothelial Growth Factor (VEGF), a primary driver of

angiogenesis (the formation of new blood vessels that supply tumors).

Metabolic Disruption and AMPK Activation: In pancreatic cancer, Eupatilin inhibits glucose

uptake. This energy stress increases the AMP/ATP ratio, leading to the activation of AMP-

activated protein kinase (AMPK), a key cellular energy sensor. Activated AMPK promotes

cell cycle arrest.

Induction of Apoptosis and Cell Cycle Arrest: Similar to Jaceosidin, Eupatilin induces

apoptosis through the mitochondrial pathway and causes G2/M cell cycle arrest. It also

inhibits critical survival pathways involving ERK and Akt.

Inhibition of Notch-1 Pathway: In glioma cells, Eupatilin has been shown to suppress the

Notch-1 signaling pathway, which is crucial for tumor proliferation and invasion.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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